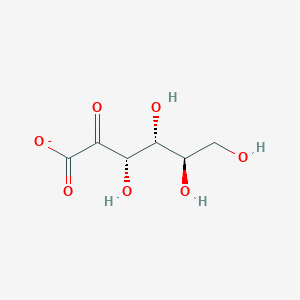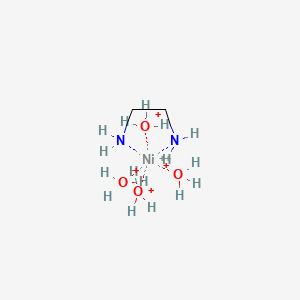
(E)-4-Amino-2-butenoic acid
Descripción general
Descripción
(E)-4-Amino-2-butenoic acid, also known as L-threonine, is an essential amino acid that is required for protein synthesis in the human body. It is one of the twenty amino acids that make up the building blocks of proteins. L-threonine is not produced by the human body and must be obtained through the diet.
Aplicaciones Científicas De Investigación
Food Industry Applications
TACA can be involved in the structural modification of natural products, which is significant in the food industry. The introduction of amino acids into natural products can enhance their solubility, activity, and nutritional value. For instance, TACA derivatives could potentially be used to improve the performance of food additives and minimize adverse effects .
Pharmaceutical Enhancements
In pharmaceuticals, TACA’s structural properties allow it to be a candidate for drug synthesis and modification. Its amino group and carboxylic acid group make it versatile for creating compounds with a wide range of pharmacological activities, including antitumor, anti-HIV, and anti-fatigue effects .
Biomedical Research
TACA derivatives, particularly those involving fullerene, show promise in biomedical applications. These include membrane trophic, antioxidant, and photosensitizing properties. They also exhibit antiviral, antimicrobial, neurotrophic, and immunogenic activities, which are valuable in developing new therapeutic agents .
Agricultural Advancements
The compound’s ability to be modified with biogenic additives like amino acids and peptides makes it a potential candidate for agricultural applications. For example, TACA derivatives could be used to enhance plant growth or as a component in fertilizers to improve crop yield .
Cosmetic Industry Innovations
TACA’s chemical structure allows for its incorporation into cosmetic products. Its derivatives can be used to develop new formulations with improved skin absorption, stability, and efficacy. This can lead to the creation of advanced skincare products with enhanced benefits .
Material Science Developments
In material science, TACA can contribute to the development of new polymers and plastics with unique properties. Its structural flexibility allows for the creation of materials with specific characteristics, such as increased strength, flexibility, or biodegradability .
Environmental Applications
TACA’s derivatives could be utilized in environmental science, particularly in the development of biodegradable materials or as part of systems designed to remove contaminants from water and soil .
Nanotechnology and Engineering
The compound’s ability to form derivatives with fullerene suggests applications in nanotechnology and engineering. TACA could be used to create nanostructures with specific functions, such as drug delivery systems or components in electronic devices .
Mecanismo De Acción
Target of Action
The primary target of 4-aminobut-2-enoic acid, also known as (E)-4-Amino-2-butenoic acid, is the human GABAc Rho1 receptor . This receptor is a type of ionotropic receptor and plays a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
4-Aminobut-2-enoic acid interacts with the GABAc Rho1 receptor, acting as an agonist . This means it binds to the receptor and activates it, leading to an increase in the receptor’s activity. The activation of the GABAc Rho1 receptor results in the production of whole cell currents, which are essential for the transmission of signals in the nervous system .
Propiedades
IUPAC Name |
(E)-4-aminobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-4(6)7/h1-2H,3,5H2,(H,6,7)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKJUUQOYOHLTF-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045648 | |
| Record name | (E)-4-amino-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25747-40-4, 38090-53-8 | |
| Record name | 4-Aminocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminocrotonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038090538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-4-amino-2-butenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINOCROTONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2R6R1I2MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)

![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)






![N-[(4-bromophenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)ethanamine](/img/structure/B1234037.png)
![6-(Furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-diene-14,18-dione](/img/structure/B1234039.png)
![N-(3-chlorophenyl)-3-[ethyl(phenyl)sulfamoyl]-4-fluorobenzamide](/img/structure/B1234040.png)

![7-[3-Hydroxy-2-(3-hydroxyocta-1,5-dienyl)-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1234042.png)